molecular formula C10H12N2O2S B4046677 2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No.: B4046677
M. Wt: 224.28 g/mol
InChI Key: QTBJDNYTZAYIHD-UHFFFAOYSA-N
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Description

2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 224.06194880 g/mol and the complexity rating of the compound is 383. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescence Sensitization

Compounds similar to "2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide" have been used to sensitize luminescence in lanthanide ions. The study by Tigaa, Lucas, and de Bettencourt-Dias (2017) demonstrates how these compounds, when used as ligands, can chelate lanthanide ions such as EuIII and TbIII, enhancing their emission when capped on ZnS nanoparticles. This application is crucial for developing advanced luminescent materials with potential uses in bioimaging and photonic devices (Tigaa, Lucas, & de Bettencourt-Dias, 2017).

Antimicrobial Agents

Another significant area of application is in the synthesis of antimicrobial agents. Al-Omar and Amr (2010) synthesized a series of Schiff bases starting from pyridine-bridged 2,6-bis-carboxamide and evaluated them for bactericidal and fungicidal activities. Some of these compounds showed significant antimicrobial activity, highlighting their potential as templates for developing new antibiotics (Al-Omar & Amr, 2010).

Synthetic Intermediates for Polycyclic Compounds

Noguchi et al. (1986) explored the intramolecular Diels–Alder reaction of 2-pyrone-6-carboxamides to prepare fused 1,3-cyclohexadiene systems, revealing their versatility as synthetic intermediates for polycyclic compounds and benzo-fused heterocycles. This study shows the potential of similar compounds in facilitating the synthesis of complex organic molecules, beneficial for pharmaceuticals and material science (Noguchi, Kakimoto, Kawakami, & Kajigaeshi, 1986).

Potassium Channel Openers

Research into the synthesis and biological activities of derivatives from compounds like "this compound" has led to the development of potent potassium channel openers. Brown et al. (1993) reported on the synthesis and in vitro testing of derivatives for antagonism of potassium-induced contraction of rat aorta, identifying potential antihypertensive and antianginal agents (Brown, Chapman, Mason, Palfreyman, Vicker, & Walsh, 1993).

Fluorescent Sensing

Compounds with a structure related to "this compound" have been utilized in the development of fluorescent probes for the detection of metal ions. Kumar, Kumar, and Gupta (2017) designed pyridine-2,6-dicarboxamide-based scaffolds for the selective detection of Pd2+ ions, showcasing their application in environmental monitoring and chemical sensing (Kumar, Kumar, & Gupta, 2017).

Properties

IUPAC Name

4-methyl-6-oxo-2-prop-2-enylsulfanyl-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c1-3-4-15-10-8(9(11)14)6(2)5-7(13)12-10/h3,5H,1,4H2,2H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBJDNYTZAYIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)N)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 2
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 3
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 5
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
Reactant of Route 6
2-(allylthio)-4-methyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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